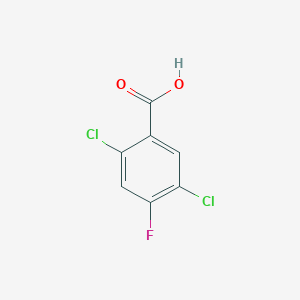

2,5-Dichloro-4-fluorobenzoic acid

Description

Significance of Halogenated Aromatic Carboxylic Acids in Advanced Organic Chemistry and Related Disciplines

Halogenated aromatic carboxylic acids are a class of organic compounds that have garnered significant attention in advanced organic chemistry and related fields. Their importance stems from their utility as versatile building blocks and intermediates in the synthesis of a wide array of more complex molecules. acs.orgsigmaaldrich.comossila.com The introduction of halogen atoms to the aromatic ring and the presence of the carboxylic acid group confer unique chemical properties that are exploited in various applications.

The carbon-halogen bond, depending on the specific halogen, can be selectively cleaved or can participate in various coupling reactions, providing a strategic handle for molecular elaboration. acs.org Furthermore, the electron-withdrawing or -donating effects of halogens can influence the reactivity of the aromatic ring and the acidity of the carboxylic acid group. quora.comquora.com This modulation of electronic properties is a key tool for chemists in designing molecules with specific characteristics.

In medicinal chemistry, these compounds are crucial precursors for the synthesis of pharmaceuticals, including anti-inflammatory and antiviral drugs. precedenceresearch.com The incorporation of fluorine, in particular, can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. sigmaaldrich.comossila.com In the agrochemical industry, halogenated benzoic acids are used to produce herbicides and pesticides with improved efficacy. sigmaaldrich.comprecedenceresearch.com Moreover, in materials science, these compounds serve as monomers or key components in the synthesis of specialty polymers and other advanced materials. sigmaaldrich.comupenn.edu The ability to create covalent organic frameworks (COFs) from such building blocks opens avenues for designing materials with tailored porosity and electronic properties. upenn.edu

Contextualization of Dihalogenated Fluorobenzoic Acid Isomers within Contemporary Academic Research

Within the broader class of halogenated aromatic carboxylic acids, dihalogenated fluorobenzoic acid isomers are a subject of focused research due to their specific and often enhanced properties. The precise positioning of two halogen atoms and a fluorine atom on the benzoic acid scaffold allows for fine-tuning of the molecule's steric and electronic profile. This isomeric control is critical as different arrangements of the substituents can lead to vastly different biological activities and chemical reactivities.

Contemporary academic research often focuses on the development of efficient and regioselective synthetic routes to access specific isomers. For instance, methods like the Hell-Volhard-Zelinsky reaction and various oxidation and halogenation strategies are continuously being refined to improve yields and reduce byproducts. acs.orgjove.com Researchers are also exploring novel catalytic systems to achieve desired transformations under milder conditions.

The application of these isomers as building blocks in the synthesis of complex heterocyclic structures is another active area of investigation. nih.gov For example, compounds like 4-chloro-2-fluoro-5-nitrobenzoic acid have been demonstrated as versatile starting materials for creating libraries of nitrogen-containing heterocycles, which are of significant interest in drug discovery. nih.gov The reactivity of each halogen and the nitro group can be selectively manipulated to build diverse molecular architectures.

Identification of Current Research Trajectories and Potential Investigative Avenues for 2,5-Dichloro-4-fluorobenzoic Acid based on Analogous Structures

Based on the research trends observed for analogous dihalogenated and trihalogenated benzoic acids, several research trajectories and potential investigative avenues for this compound can be identified. Given that its analogue, 2,4-dichloro-5-fluorobenzoic acid, is a key intermediate for antibacterial agents, a primary area of investigation for the 2,5-dichloro-4-fluoro isomer would be in the synthesis of novel pharmaceutical compounds. acs.orggoogle.com Its unique substitution pattern may lead to the discovery of new bioactive molecules with distinct pharmacological profiles.

The development of efficient and scalable synthetic methods for this compound is a fundamental research need. While processes for isomers like 2,4-dichloro-5-fluorobenzoic acid are established, including acylation followed by oxidation, these may need to be adapted and optimized for the 2,5-dichloro-4-fluoro isomer. acs.orggoogle.comgoogle.com

Furthermore, the potential of this compound as a building block in materials science remains largely unexplored. Investigations into its use in the synthesis of novel polymers, liquid crystals, or covalent organic frameworks could yield materials with unique thermal, optical, or electronic properties. The specific arrangement of the chloro and fluoro substituents could influence the self-assembly and packing of the resulting materials.

Another promising avenue is its application in agrochemical research. The market for 2,4-dichloro-5-fluorobenzoic acid in this sector is growing, suggesting that the 2,5-dichloro-4-fluoro isomer could also be a valuable precursor for new herbicides or pesticides. precedenceresearch.com

Finally, detailed studies on the physicochemical properties of this compound, such as its pKa value, crystal structure, and reactivity in various chemical transformations, would provide a valuable foundation for all these potential applications.

Physicochemical Properties of Halogenated Benzoic Acid Analogues

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

|---|---|---|---|---|

| 2-Chloro-4-fluorobenzoic acid | 2252-51-9 | C₇H₄ClFO₂ | 174.56 | 181-183 sigmaaldrich.com |

| 2,4-Dichloro-5-fluorobenzoic acid | 86522-89-6 | C₇H₃Cl₂FO₂ | 209.00 | 139-146 google.comindofinechemical.com |

| 4-Fluorobenzoic acid | 456-22-4 | C₇H₅FO₂ | 140.11 | 182-184 chemicalbook.com |

| 2,4-Dichloro-5-fluoro-3-nitrobenzoic acid | 106809-14-7 | C₇H₂Cl₂FNO₄ | 254.00 | 193-197 sigmaaldrich.com |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Chloro-4-fluorobenzoic acid |

| 2,4-Dichloro-5-fluorobenzoic acid |

| 4-Fluorobenzoic acid |

| 2,4-Dichloro-5-fluoro-3-nitrobenzoic acid |

| 4-Chloro-2-fluoro-5-nitrobenzoic acid |

| 4-Fluoro-2-iodobenzoic acid |

| 2,4-dichlorofluorobenzene |

| 2,4-dichloro-5-fluoro-acetophenone |

| 2,4-Dichlor-5-fluor-trichlormethylbenzol |

| Acetyl chloride |

| Aluminum chloride |

| Sodium hypochlorite (B82951) |

| Nitric acid |

| Potassium dichromate |

| Potassium permanganate |

| Phthalide |

| Isocoumarin |

| Benziodoxole tosylates |

| PhI(OH)OTs |

| 2,6-dichloro-3-fluorobenzonitrile |

Structure

3D Structure

Properties

IUPAC Name |

2,5-dichloro-4-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2FO2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJSYJVXNIQXPCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)F)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,5 Dichloro 4 Fluorobenzoic Acid

Strategies for Regioselective Synthesis of Halogenated Benzoic Acids

The precise placement of halogen atoms on a benzoic acid ring is a critical challenge in organic synthesis. Regioselectivity, the control of the position of chemical bond formation, is paramount in obtaining the desired isomer of halogenated benzoic acids.

Exploration of Direct Halogenation Approaches for Fluorinated Benzoic Acids

Direct halogenation of an aromatic ring is a fundamental transformation. However, achieving high regioselectivity can be challenging due to the directing effects of existing substituents. For fluorinated benzoic acids, the fluorine and carboxylic acid groups influence the position of incoming halogens. Research has explored various halogenating agents and reaction conditions to control the regiochemistry of these reactions. google.comacs.org For instance, the use of specific catalysts or solvents can enhance the selectivity for a particular isomer. acs.org

One approach involves the use of N-halosuccinimides in fluorinated alcohols, which has been shown to provide good yields and high regioselectivity for the halogenation of arenes under mild conditions. acs.org Another method describes the reaction of benzoic acids with a halogenating agent in the presence of an alkaline compound to achieve high regioselectivity. google.com

Evaluation of Acylation-Oxidation Sequences from Dichlorofluorobenzene Precursors

An alternative to direct halogenation is a multi-step sequence involving Friedel-Crafts acylation followed by oxidation. This strategy offers better control over the regiochemical outcome. Starting with a dichlorofluorobenzene precursor, an acyl group is introduced at a specific position, which is then oxidized to a carboxylic acid.

A common method involves the acylation of 2,4-dichlorofluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. google.comgoogle.com The resulting 2,4-dichloro-5-fluoroacetophenone is then oxidized to 2,4-dichloro-5-fluorobenzoic acid. google.comgoogle.com This two-step process, while longer, often provides a higher yield of the desired isomer compared to direct halogenation. google.com

Table 1: Comparison of Synthetic Routes for Halogenated Benzoic Acids

| Synthetic Route | Starting Material | Key Reagents | Advantages | Disadvantages |

| Direct Halogenation | Fluorinated Benzoic Acid | N-halosuccinimides, Alkaline Compounds | Fewer steps, potentially more atom-economical | Can lead to mixtures of isomers, lower regioselectivity |

| Acylation-Oxidation | Dichlorofluorobenzene | Acetyl Chloride, Aluminum Chloride, Oxidizing Agent | High regioselectivity, good yields | Multi-step process, use of stoichiometric reagents |

Advanced Catalytic Methods in Benzoic Acid Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of benzoic acids has benefited significantly from the development of advanced catalytic systems.

Investigation of Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. While not a direct method for synthesizing the target molecule from simple precursors, these reactions can be employed to construct the substituted benzene (B151609) ring. For example, a Suzuki-Miyaura coupling could potentially be used to couple a boronic acid derivative with a dihalofluorobenzene to build the carbon skeleton, which could then be further functionalized.

More directly, palladium catalysis is instrumental in the C-H activation and functionalization of benzoic acids themselves. rsc.orgacs.orgrsc.org These methods allow for the direct introduction of various functional groups onto the benzoic acid core, though their application to the specific synthesis of 2,5-dichloro-4-fluorobenzoic acid requires further investigation.

Application of Continuous-Flow Processes for Scalable Production

For industrial-scale synthesis, continuous-flow processes offer significant advantages over traditional batch methods, including improved safety, better heat and mass transfer, and enhanced scalability. acs.org A continuous-flow process has been developed for the preparation of 2,4-dichloro-5-fluorobenzoic acid from 2,4-dichloro-5-fluoroacetophenone. acs.org This process utilizes molecular oxygen or air as the oxidant and acetic acid as a cosolvent, achieving high conversion and purity in a safer and more efficient manner compared to batch processes that often use strong and hazardous oxidants like nitric acid. acs.org The output of such a system can be easily scaled up by extending the operation time or by running multiple reactors in parallel. acs.org

Table 2: Comparison of Batch vs. Continuous-Flow Synthesis

| Feature | Batch Process | Continuous-Flow Process |

| Safety | Higher risk of thermal runaway with exothermic reactions | Enhanced safety due to smaller reaction volumes and better heat dissipation |

| Scalability | Scaling up can be challenging | Easily scalable by extending run time or parallelization |

| Efficiency | Can have lower mass and heat transfer efficiency | Improved mass and heat transfer, leading to higher efficiency |

| Control | Less precise control over reaction parameters | Precise control over temperature, pressure, and residence time |

Novel Synthetic Routes and Precursor Utilization

The quest for more efficient and economical synthetic methods continually drives the exploration of novel routes and the use of alternative starting materials.

One reported novel synthesis of a related compound, 2,4-dichloro-3-cyano-5-fluorobenzoic acid, starts from the commercially available 2,6-dichloro-3-fluorobenzonitrile. researchgate.net This highlights the potential for developing new pathways to this compound from different, readily available precursors.

Another approach involves the saponification of trihalogenated methylbenzenes. For instance, 2,4-dichloro-5-fluorobenzoic acid has been synthesized by the saponification of 2,4-dichloro-5-fluoro-trichloromethylbenzene. google.com The development of new methods for the regioselective synthesis of such precursors could open up new avenues for the production of the target benzoic acid.

Conversion of Aminobenzonitrile Derivatives to Halogenated Benzoic Acids via Diazotization-Hydrolysis

One potential, though less direct, route to halogenated benzoic acids involves the transformation of aminobenzonitrile derivatives. This pathway would conceptually involve the diazotization of an appropriately substituted aminobenzonitrile, followed by a Sandmeyer-type reaction to introduce the desired halogen, and subsequent hydrolysis of the nitrile group to a carboxylic acid. The Sandmeyer reaction is a well-established method for converting aromatic amines to aryl halides via their diazonium salts. jeeadv.ac.in

While specific examples for the direct synthesis of this compound via this exact sequence are not prevalent in the reviewed literature, the fundamental steps are chemically sound. For instance, the conversion of an amino group to a chloro group via a diazonium salt is a standard transformation. google.com Similarly, the hydrolysis of a nitrile to a carboxylic acid is a common synthetic procedure. The challenge lies in the synthesis of the requisite starting material, 4-amino-2,5-dichlorobenzonitrile, and the compatibility of the fluoro substituent throughout the reaction sequence.

Multi-step Nitration-Reduction-Diazotization-Chlorination Sequences

A more extensively documented approach for the synthesis of halogenated benzoic acids involves a multi-step sequence starting from a simpler aromatic precursor. This typically includes nitration, reduction of the nitro group to an amine, diazotization of the amine, and finally, a Sandmeyer or related reaction to introduce a halogen. jeeadv.ac.in

In the context of this compound, a plausible pathway could start from a dichlorofluorobenzene derivative. For example, the nitration of 1,4-dichloro-2-fluorobenzene would need to be regioselective to introduce the nitro group at the desired position. Subsequent reduction of the nitro group would yield the corresponding aniline (B41778) derivative. This amine could then be diazotized and subjected to a Sandmeyer reaction to introduce a chlorine atom. Finally, a separate functional group would need to be converted to the carboxylic acid.

A related process is described for the preparation of 2,4-dichloro-5-fluorobenzoic acid, which starts from 2,4-dichlorofluorobenzene. google.com This process, however, utilizes a Friedel-Crafts acylation followed by oxidation, rather than a nitration-reduction-diazotization sequence. Another patent describes the preparation of halogenated benzoic acid derivatives from 2,4-dichloro-5-nitro benzoic acid esters, which are obtained by nitrating 2,4-dichlorobenzoic acid esters. google.com This highlights the industrial relevance of nitration as a key step in building up the required substitution pattern. The regioselectivity of electrophilic nitration on halogenated benzenes is a critical factor, with the incoming nitro group's position being directed by the existing halogen substituents. researchgate.net

Development of One-Pot Synthesis Strategies for Related Compounds

While a specific one-pot synthesis for this compound is not described, the principles have been applied to the synthesis of related substituted benzoic acids and other heterocyclic compounds. rasayanjournal.co.innih.govresearchgate.net For example, a one-pot synthesis of 2,4-dichloro-5-fluoro-benzoic acid has been developed starting from 2,4-dichlorofluorobenzene and acetyl chloride in the presence of an acylation catalyst, followed by reaction with sodium hypochlorite (B82951) solution without isolating the intermediate acetophenone (B1666503). google.com This demonstrates the potential for developing a streamlined, one-pot process for the target molecule.

Optimization of Reaction Conditions and Yield for the Synthesis of this compound

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound while ensuring a safe and efficient process. Key parameters that are often optimized include temperature, catalysts, and reaction time.

A continuous-flow process for the preparation of 2,4-dichloro-5-fluorobenzoic acid from 2,4-dichloro-5-fluoroacetophenone has been reported, highlighting the advantages of flow chemistry for safety and scalability. acs.org In this process, the oxidation of the acetophenone was optimized.

Table 1: Optimization of the Oxidation of 2,4-dichloro-5-fluoroacetophenone in a Continuous-Flow System acs.org

| Entry | Oxidant | Temperature (°C) | Pressure (bar) | Conversion (%) |

| 1 | O₂ | 50 | 2 | ~80 |

| 2 | O₂ | 70 | 2 | 100 |

| 3 | Air | 70 | 2 | 100 |

The data indicates that full conversion could be achieved at 70 °C using either pure oxygen or air as the oxidant. The use of a continuous-flow system provides better control over heat and mass transfer, which is particularly important for exothermic reactions. acs.org

In another patented process for preparing 2,4-dichloro-5-fluoro-benzoic acid, the reaction of 2,4-dichlorofluorobenzene with acetyl chloride is carried out at temperatures between 20 °C and 130 °C, and the subsequent reaction with sodium hypochlorite solution is performed at temperatures between 20 °C and 120 °C. google.com These broad temperature ranges suggest that optimization within these windows can significantly impact the yield and purity of the final product. A yield of 80% of theory for 2,4-dichloro-5-fluorobenzoic acid was reported using this method. google.com

The development of high-throughput screening and machine learning has also emerged as a powerful tool for the rapid optimization of organic synthesis, allowing for the efficient exploration of complex reaction parameter spaces to find optimal conditions. beilstein-journals.org

Chemical Reactivity and Mechanistic Studies of 2,5 Dichloro 4 Fluorobenzoic Acid

Reaction Mechanisms of Aromatic Substitution

The benzene (B151609) ring of 2,5-Dichloro-4-fluorobenzoic acid is substituted with three halogen atoms and a carboxyl group. The halogens (Cl and F) are deactivating groups for electrophilic aromatic substitution due to their inductive electron-withdrawing effect, which is stronger than their resonance electron-donating effect. The carboxylic acid group is also a deactivating and meta-directing group. Conversely, the electron-withdrawing nature of the halogens and the carboxylic acid group makes the aromatic ring susceptible to nucleophilic aromatic substitution.

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this compound, particularly at the positions activated by the electron-withdrawing groups. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.

The rate of SNAr reactions is influenced by the nature of the leaving group and the electronic stabilization of the intermediate. Fluorine is generally the best leaving group among the halogens in SNAr reactions because of its high electronegativity, which polarizes the C-F bond and facilitates nucleophilic attack. The positions ortho and para to the strongly electron-withdrawing nitro group are typically the most activated towards nucleophilic attack. In the case of this compound, the carboxylic acid group, while deactivating for electrophilic substitution, is not as strongly activating for nucleophilic substitution as a nitro group.

Table 1: Predicted Relative Reactivity of Halogenated Positions in this compound towards Nucleophilic Aromatic Substitution

| Position of Halogen | Leaving Group | Activating Groups (Ortho/Para) | Predicted Relative Reactivity |

| C-4 | F | Cl (at C-5, ortho), COOH (meta) | Highest |

| C-2 | Cl | COOH (ortho), F (meta), Cl (meta) | Moderate |

| C-5 | Cl | F (ortho), Cl (para to COOH) | Moderate to Low |

Electrophilic aromatic substitution (EAS) on the this compound ring is expected to be significantly retarded due to the presence of three deactivating halogen substituents and a deactivating carboxylic acid group. All four substituents withdraw electron density from the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles.

Should an electrophilic substitution reaction be forced to occur under harsh conditions, the regioselectivity will be dictated by the directing effects of the existing substituents. The carboxylic acid group is a meta-director, while the halogen atoms are ortho, para-directors. In this case, the directing effects are conflicting. The only available position for substitution is at C-3 and C-6. The position at C-3 is ortho to the carboxylic acid and a chlorine atom, and meta to a fluorine and another chlorine atom. The position at C-6 is ortho to the carboxylic acid and a chlorine atom, and meta to a fluorine atom. Steric hindrance will also play a significant role in determining the site of substitution. Given the deactivating nature of all substituents, forcing an electrophilic substitution would likely require extreme conditions and may result in a mixture of products or decomposition.

Carboxylic Acid Group Reactivity and Transformations

The carboxylic acid group of this compound undergoes typical reactions of aromatic carboxylic acids, although the reaction rates and conditions may be influenced by the electron-withdrawing halogen substituents.

Decarboxylation of aromatic carboxylic acids, the removal of the carboxyl group as carbon dioxide, generally requires high temperatures and often the presence of a catalyst. The stability of the resulting aryl anion or aryl radical intermediate is a key factor. Electron-withdrawing groups on the aromatic ring can stabilize a transient negative charge, potentially facilitating decarboxylation. The three halogen atoms on the ring of this compound are electron-withdrawing and could promote decarboxylation under suitable conditions, such as heating in the presence of a copper catalyst.

The carboxylic acid group can be converted into various derivatives such as esters, amides, and acyl halides.

Esterification: The reaction of this compound with an alcohol in the presence of an acid catalyst (Fischer esterification) will produce the corresponding ester. The electron-withdrawing halogen substituents may slightly increase the acidity of the carboxylic acid, but they can also sterically hinder the approach of the alcohol, potentially requiring longer reaction times or more forcing conditions.

Amidation: Amides can be formed by the reaction of this compound with an amine. This reaction typically requires activation of the carboxylic acid, for example, by converting it to an acyl chloride or using a coupling agent, followed by reaction with the amine. Direct heating of the carboxylic acid with an amine can also lead to amide formation through the dehydration of the initially formed ammonium carboxylate salt.

Acyl Halide Formation: this compound can be converted to the corresponding acyl chloride by reaction with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This is a standard transformation for carboxylic acids and is a key step in the synthesis of many of its derivatives.

Table 2: Common Carboxylic Acid Transformations of this compound

| Reaction | Reagents | Product |

| Esterification | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄) | Methyl 2,5-dichloro-4-fluorobenzoate |

| Amidation | Amine (e.g., Ammonia), Coupling Agent or Heat | 2,5-Dichloro-4-fluorobenzamide |

| Acyl Halide Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) | 2,5-Dichloro-4-fluorobenzoyl chloride |

Redox Chemistry of the Aromatic System

The redox chemistry of this compound is primarily associated with the aromatic ring and the carboxylic acid group. Aromatic rings can undergo reduction under specific conditions, such as catalytic hydrogenation, but this typically requires high pressures and temperatures and may also lead to the reduction of the carboxylic acid group. The presence of halogen substituents can influence the reduction potential of the aromatic ring.

The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). The halogen substituents are generally stable to these conditions.

Oxidation of the aromatic ring is difficult due to the presence of the deactivating carboxylic acid and halogen groups. Strong oxidizing agents under harsh conditions would likely lead to the degradation of the molecule.

Regioselectivity and Stereochemical Control in Derivatization Reactions of this compound

The derivatization of this compound involves reactions of the aromatic ring and the carboxylic acid functional group. The regioselectivity of these reactions is dictated by the directing effects of the substituents on the benzene ring, while stereochemical control is a crucial aspect when introducing chiral centers.

Regioselectivity in Electrophilic Aromatic Substitution:

The benzene ring of this compound is substituted with three electron-withdrawing groups: two chlorine atoms, a fluorine atom, and a carboxylic acid group. These groups deactivate the ring towards electrophilic aromatic substitution, making such reactions challenging. However, under forcing conditions, the regiochemical outcome is determined by the cumulative directing effects of these substituents.

The halogens (Cl and F) are ortho, para-directing, while the carboxylic acid group is a meta-director. The positions on the aromatic ring are C1 (with the COOH group), C2 (-Cl), C3 (-H), C4 (-F), C5 (-Cl), and C6 (-H).

Position C3: This position is ortho to the C2-Cl and meta to the C4-F and C5-Cl, and also meta to the C1-COOH. The combined deactivating effects are strong.

Position C6: This position is ortho to the C1-COOH and C5-Cl, and meta to the C2-Cl and C4-F.

Considering the directing effects, electrophilic substitution is most likely to occur at the least deactivated position. The carboxylic acid group strongly directs meta, which would be positions C3 and C5. However, C5 is already substituted. The halogens direct ortho and para. The fluorine at C4 directs to C3 and C5. The chlorine at C2 directs to C3 and C6. The chlorine at C5 directs to C6.

Therefore, the most probable site for electrophilic attack is C6 , as it is ortho to a deactivating chlorine but not directly influenced by the meta-directing carboxylic acid in the same way as C3. A hypothetical nitration reaction is presented in Table 1 to illustrate the expected regioselectivity.

Table 1: Hypothetical Regioselectivity in the Nitration of this compound

| Electrophile | Reagents | Possible Products | Major Product (Predicted) | Minor Product (Predicted) |

| NO₂⁺ | Conc. HNO₃, Conc. H₂SO₄ | 2,5-Dichloro-4-fluoro-3-nitrobenzoic acid, 2,5-Dichloro-4-fluoro-6-nitrobenzoic acid | 2,5-Dichloro-4-fluoro-6-nitrobenzoic acid | 2,5-Dichloro-4-fluoro-3-nitrobenzoic acid |

Stereochemical Control in Derivatization Reactions:

Stereochemical control becomes significant when the derivatization of this compound creates one or more stereocenters. This is typically achieved by reacting the carboxylic acid group with a chiral reagent.

Amide Formation with Chiral Amines:

The reaction of the carboxylic acid with a chiral amine, in the presence of a coupling agent, leads to the formation of a diastereomeric mixture of amides if the resulting amide contains a stereocenter. The stereochemical outcome of such reactions is influenced by the steric hindrance of both the acid chloride and the chiral amine, as well as the reaction conditions.

For instance, the coupling of 2,5-dichloro-4-fluorobenzoyl chloride with a chiral amine like (R)-1-phenylethylamine would produce two diastereomers: (R)-N-((R)-1-phenylethyl)-2,5-dichloro-4-fluorobenzamide and (S)-N-((R)-1-phenylethyl)-2,5-dichloro-4-fluorobenzamide. The ratio of these diastereomers would depend on the kinetic control of the reaction.

Table 2: Hypothetical Diastereoselective Amide Formation

| Chiral Amine | Coupling Agent | Diastereomeric Products | Diastereomeric Ratio (d.r.) |

| (R)-1-phenylethylamine | DCC/DMAP | (R,R)-amide and (S,R)-amide | Varies with conditions |

| (S)-α-methylbenzylamine | HATU | (R,S)-amide and (S,S)-amide | Varies with conditions |

Esterification with Chiral Alcohols:

Similarly, esterification of this compound with a chiral alcohol can lead to the formation of diastereomeric esters. The classic Fischer esterification, using a strong acid catalyst, or milder methods like the Steglich esterification, can be employed. The degree of stereoselectivity would be dependent on the specific chiral alcohol and the reaction mechanism.

Table 3: Hypothetical Diastereoselective Esterification

| Chiral Alcohol | Catalyst | Diastereomeric Products | Diastereomeric Excess (d.e.) |

| (R)-2-Butanol | H₂SO₄ | (R,R)-ester and (S,R)-ester | Low to moderate |

| (S)-Menthol | DCC/DMAP | (R,S)-ester and (S,S)-ester | Moderate to high |

Derivatization and Analogues of 2,5 Dichloro 4 Fluorobenzoic Acid

Synthesis of Functionalized Derivatives for Chemical Diversification

Functionalization of the 2,5-dichloro-4-fluorobenzoic acid core allows for the introduction of diverse chemical moieties, leading to new compounds with potentially unique properties.

The introduction of sulfamoyl (–SO₂NH₂) and chlorosulfonyl (–SO₂Cl) groups onto the aromatic ring of halogenated benzoic acids is a key strategy for creating functionalized derivatives. This process typically involves a two-step synthesis analogous to that used for other dichlorinated benzoic acids.

First, the parent benzoic acid undergoes chlorosulfonation. This electrophilic aromatic substitution is commonly achieved by reacting the benzoic acid with chlorosulfonic acid. evitachem.com The reaction's efficiency can be improved by using catalysts such as sulfuric acid or sodium sulfate. This step yields the highly reactive chlorosulfonyl derivative.

The second step is ammonolysis, where the chlorosulfonyl group is converted into a sulfamoyl group. This is achieved by treating the chlorosulfonyl intermediate with an ammonia source, such as ammonia water, followed by acidification to isolate the final sulfamoylbenzoic acid derivative. google.com This transformation is crucial in the synthesis of various biologically active molecules.

Table 1: General Synthesis Steps for Sulfamoyl Analogues

| Step | Reaction | Reagents | Product |

|---|---|---|---|

| 1 | Chlorosulfonation | Chlorosulfonic acid, Catalyst (e.g., H₂SO₄) | Chlorosulfonylbenzoic acid derivative |

| 2 | Ammonolysis | Ammonia water, Acid | Sulfamoylbenzoic acid derivative |

Structural Modification for Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Modifying the structure of this compound by introducing various functional groups is essential for conducting SAR and SPR studies. These studies help to understand how specific chemical features influence the biological activity and physicochemical properties of the molecule.

The electronic properties of substituents on the benzene (B151609) ring can significantly impact a molecule's interaction with biological targets.

Electron-Withdrawing Groups (EWGs): Groups like halogens (F, Cl, Br) and nitro groups (NO₂) are strong EWGs. Studies on analogous structures, such as substituted benzenesulfonamides, have shown that the presence of EWGs on the aromatic ring can lead to stronger biological activity. nih.gov For example, the substitution of a phenyl ring with fluoro groups has been shown to improve the antimigration activity of certain compounds. nih.gov

Electron-Donating Groups (EDGs): Groups like methyl (–CH₃) and methoxy (–OCH₃) are common EDGs. In contrast to EWGs, the introduction of EDGs can sometimes diminish biological activity. For example, in a series of benzenesulfonamide analogs, compounds substituted only with electron-donating methyl groups showed reduced activity compared to those with electron-withdrawing halogens. nih.gov

The position of these groups is also critical. Strategic placement can lead to favorable interactions, such as halogen bonding with protein backbones, which can enhance binding affinity. nih.gov

Table 2: Effect of Substituent Type on Biological Activity in Analogous Compounds

| Substituent Type | Example Groups | General Effect on Activity | Reference |

|---|---|---|---|

| Electron-Withdrawing | F, Cl, Br, NO₂ | Often increases activity | nih.gov |

| Electron-Donating | CH₃, OCH₃ | Often decreases activity | nih.gov |

Bioisosterism is a strategy used in medicinal chemistry to replace a functional group with another group that has similar physical or chemical properties, with the goal of enhancing desired properties while minimizing undesirable ones. drughunter.com The carboxylic acid group is a common target for bioisosteric replacement to improve pharmacokinetic profiles. researchgate.netnih.gov

Common bioisosteres for the carboxylic acid moiety include:

Tetrazoles: These heterocyclic rings have a pKa similar to carboxylic acids (around 4.5–4.9) and can act as effective mimics. drughunter.com They offer greater lipophilicity but may not always improve membrane permeability due to strong hydrogen bonding. drughunter.com

Acyl Sulfonamides: This group can mimic the acidity of carboxylic acids and has been shown to significantly increase potency in some cases. nih.gov

Hydroxamic Acids: With pKa values in the range of 8–9, these groups are moderately acidic and can serve as carboxylic acid bioisosteres. nih.gov

Phosphonic and Phosphinic Acids: These groups are more polar than carboxylic acids and can be used as replacements, often leading to a lower partition coefficient (logP). nih.gov

The replacement of halogens is also a form of bioisosteric modification. For example, exchanging a chlorine atom for a bromine or another functional group can alter the molecule's size, lipophilicity, and potential for halogen bonding, thereby influencing its biological activity. nih.gov

Table 3: Common Bioisosteres for Carboxylic Acids

| Bioisostere | Key Features | Potential Advantages |

|---|---|---|

| Tetrazole | Similar acidity (pKa ~4.5-4.9) | Increased lipophilicity, enhanced target binding |

| Acyl Sulfonamide | Mimics acidity | Can increase potency |

| Hydroxamic Acid | Moderately acidic (pKa ~8-9) | Metal-chelating properties |

| Phosphonic Acid | More polar | Lower logP |

Synthesis of Heterocyclic Compounds Incorporating Moieties Derived from this compound

The carboxylic acid group of this compound is a versatile handle for the synthesis of more complex heterocyclic structures. The acid can be converted into a variety of reactive intermediates, such as acid chlorides or esters, which can then be reacted with other molecules to form rings.

A common strategy involves converting the carboxylic acid to an amide via reaction with an amine. This amide bond can then serve as a part of a new heterocyclic ring or as a linking point for further cyclization reactions. For example, 2-halogeno-4-chloro-5-sulfamoylbenzoic acids can be converted to their acid chlorides and then reacted with amino-indoline derivatives to form complex benzamido-indoline structures. google.com Similarly, substituted benzoic acids are used in multi-step syntheses to create a wide range of heterocycles, including thiazolidinones, triazoles, and oxazoles. uobaghdad.edu.iq The development of simple and practical methods for constructing heterocycles from readily available synthons like acylbenzoic acids remains an active area of research. researchgate.net

Extensive Research Reveals Limited Publicly Available Data on Specific Derivatives of this compound

The investigation sought to elaborate on the following specific areas:

Formation of Oxoquinoline and Related Derivatives: No specific methods or research findings were identified that describe the synthesis of oxoquinoline structures originating from this compound.

Preparation of Oxadiazole and Hydrazide-Hydrazone Derivatives: The search did not yield specific protocols for the preparation of oxadiazole and hydrazide-hydrazone derivatives using this compound as the starting material. General synthetic routes for these classes of compounds exist, but their direct application to this specific fluorinated benzoic acid is not documented in the available literature.

Regioselective Lithiation and Subsequent Electrophilic Quenching: Detailed studies or established methodologies for the regioselective lithiation of this compound, a key step for creating targeted functionalization, were not found.

It is important to note that while information exists for structurally similar isomers, such as 2,4-dichloro-5-fluorobenzoic acid, these findings are not chemically interchangeable or directly applicable to this compound due to the different substitution patterns on the benzene ring, which significantly influences chemical reactivity and reaction outcomes.

The absence of this information in the public domain suggests that such research may be proprietary, unpublished, or yet to be conducted. Therefore, a detailed article on these specific derivatizations as requested cannot be accurately generated at this time.

Computational and Theoretical Studies on 2,5 Dichloro 4 Fluorobenzoic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For molecules like 2,5-Dichloro-4-fluorobenzoic acid, DFT calculations, often using hybrid functionals such as B3LYP, are employed to predict a wide range of properties. These calculations are fundamental to understanding the molecule's stability, reactivity, and potential applications. While specific computational studies on this compound are not prevalent in the searched literature, the methodologies are well-established through research on analogous substituted benzoic acids.

The first step in most computational studies is geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to the minimum energy. For substituted benzoic acids, a key structural feature is the orientation of the carboxylic acid group (-COOH) relative to the benzene (B151609) ring. researchgate.net

Quantum chemical calculations using DFT can map the potential energy landscape of the molecule by systematically rotating the C-C and C-O bonds of the carboxylic group. nih.gov This analysis reveals the different possible conformers (e.g., cis and trans arrangements of the O=C-O-H dihedral angle) and the energy barriers that separate them. nih.gov For halogen-substituted benzoic acids, interactions between the ortho substituents and the carboxylic group can significantly influence the planarity and relative stability of these conformers. researchgate.net Similar investigations for this compound would clarify its preferred conformation, which is crucial for understanding its crystal packing and intermolecular interactions.

DFT calculations are highly effective in predicting the vibrational spectra (FTIR and FT-Raman) of molecules. nih.govresearchgate.net By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated, which allows for the assignment of specific vibrational modes to the experimentally observed spectral bands. scirp.org

Typically, the calculated frequencies are systematically higher than the experimental values due to the neglect of anharmonicity and the use of finite basis sets. scirp.org To correct for this, the computed frequencies are often scaled using empirical scaling factors, which leads to excellent agreement between theoretical and experimental data. scirp.org The analysis is further aided by calculating the Potential Energy Distribution (PED), which quantifies the contribution of different internal coordinates to each vibrational mode, ensuring an unambiguous assignment of the spectral bands. nih.govresearchgate.net

Below is an example data table illustrating the comparison between calculated and experimental vibrational frequencies for a related compound, 3,4-dichlorobenzoic acid, as specific data for this compound is not available.

Table 1: Sample Vibrational Mode Assignments for a Dichlorobenzoic Acid Derivative

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(O-H) | 3088 | 3090 | O-H stretch |

| ν(C=O) | 1686 | 1685 | Carbonyl stretch |

| ν(C-C) | 1591 | 1590 | Aromatic C-C stretch |

| δ(C-O-H) | 1425 | 1425 | C-O-H in-plane bend |

| ν(C-Cl) | 768 | 765 | C-Cl stretch |

| γ(C-H) | 884 | 885 | C-H out-of-plane bend |

(Note: Data is illustrative and based on findings for 3,4-dichlorobenzoic acid to demonstrate the methodology.) nih.gov

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. mdpi.com The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. semanticscholar.org

A small HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This energy gap is associated with the charge transfer that occurs within the molecule. semanticscholar.org DFT calculations can determine the energies of these orbitals and map their electron density distributions, providing insights into the molecule's electronic transitions and reactivity patterns. researchgate.net

Table 2: Sample Quantum Chemical Descriptors Calculated via DFT

| Parameter | Symbol | Formula | Significance |

|---|---|---|---|

| HOMO Energy | EHOMO | - | Electron-donating ability |

| LUMO Energy | ELUMO | - | Electron-accepting ability |

| Energy Gap | ΔE | ELUMO - EHOMO | Chemical reactivity, stability |

| Electronegativity | χ | -(ELUMO + EHOMO)/2 | Electron-attracting power |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | Resistance to charge transfer |

| Electrophilicity Index | ω | χ²/2η | Electrophilic character |

(Note: This table defines key parameters derived from HOMO-LUMO analysis, which are standard in computational studies of related aromatic acids.) researchgate.net

The Molecular Electrostatic Potential (MESP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.gov The MESP map illustrates the charge distribution around a molecule, with different colors representing regions of varying electrostatic potential. Typically, red areas indicate negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas indicate positive potential (electron-poor regions, susceptible to nucleophilic attack). researchgate.net

In addition to MESP, atomic charge distribution analyses, such as Mulliken population analysis, are performed to calculate the charges on individual atoms. researchgate.net This information provides a quantitative measure of the electron distribution and helps to explain the molecule's polarity and intermolecular interactions. nih.gov For this compound, MESP analysis would identify the electron-rich oxygen atoms of the carboxyl group as likely sites for electrophilic interaction, while the acidic proton would be a site for nucleophilic interaction.

Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. ias.ac.in Computational methods, particularly DFT, can predict the NLO properties of a molecule by calculating its first-order hyperpolarizability (β₀). scirp.org Molecules with large hyperpolarizability values are considered promising candidates for NLO applications. scispace.com

The NLO response in organic molecules often arises from intramolecular charge transfer, which is facilitated by the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. ias.ac.in The HOMO-LUMO gap is also related to NLO properties; a smaller gap often corresponds to a larger hyperpolarizability. scispace.com DFT calculations of the first-order hyperpolarizability for this compound would help assess its potential as an NLO material.

Molecular Dynamics and Simulation Studies for Conformational Space Exploration

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and flexibility. Molecular dynamics (MD) simulations are a powerful computational technique used to explore the conformational space of a molecule by simulating the atomic motions over time. By solving Newton's equations of motion for the system, MD provides a trajectory that reveals the accessible conformations and the transitions between them.

Quantum chemical calculations within density functional theory (DFT) have been used to investigate the potential energy landscapes of related substituted benzoic acids, identifying stable conformers and the energy barriers for their interconversion. researchgate.net An MD simulation would build upon these static pictures by providing a dynamic view of the conformational landscape, including the influence of solvent and temperature on the relative populations of different conformers.

Prediction of Reaction Mechanisms and Regioselectivity via Computational Modeling

Computational modeling is an indispensable tool for predicting the feasibility of chemical reactions and understanding their mechanisms at a molecular level. Density Functional Theory (DFT) is frequently used to map out the potential energy surface of a reaction, allowing for the identification of reactants, products, transition states, and intermediates.

For this compound, computational modeling could predict the outcomes of various organic reactions, such as electrophilic aromatic substitution. The directing effects of the existing substituents (two chlorine atoms, one fluorine atom, and a carboxylic acid group) create a complex regioselectivity challenge. Computational models can predict the most likely site of substitution by calculating the activation energies for the attack of an electrophile at each possible position on the aromatic ring. The pathway with the lowest activation energy is predicted to be the major reaction channel.

Studies on the isomerization of related compounds, such as the conversion of 2,5-dichlorotoluene to 2,4-dichlorotoluene, have successfully used DFT calculations to investigate reaction mechanisms, including proton attack and rearrangement pathways. nih.govrsc.org These computational results, when consistent with experimental findings, provide strong evidence for the proposed mechanism. nih.gov Similar approaches could be applied to this compound to rationalize observed product distributions or to predict its reactivity in novel chemical transformations, thereby guiding synthetic efforts. rsc.org

Based on a comprehensive review of scientific literature and chemical databases, it has been determined that there is no available information to support the generation of an article on This compound following the provided outline. The specified applications in pharmaceutical and agrochemical synthesis are not associated with this particular chemical compound.

Extensive searches, including those using the compound's CAS Number (35989-28-7), have not yielded any evidence of its use as a synthetic intermediate for:

Fluoroquinolone antibiotics

Anti-inflammatory and analgesic agents

Finafloxacin Hydrochloride

Herbicides or fungicides

The provided outline appears to pertain to a different, though structurally similar, compound.

A Case of Mistaken Isomer Identity

The applications listed in the user's request align precisely with the documented uses of a different isomer: 2,4-Dichloro-5-fluorobenzoic acid (CAS Number: 86522-89-6). This compound is widely recognized as a crucial building block in the synthesis of various high-value chemicals.

Key Applications of 2,4-Dichloro-5-fluorobenzoic acid:

Pharmaceutical Intermediate: It is a key starting material in the synthesis of fluoroquinolone antibiotics, a class of broad-spectrum antibacterial agents. precedenceresearch.com It is also a precursor for developing anti-inflammatory, and anticancer drugs. precedenceresearch.com

Agrochemical Intermediate: This compound is utilized in the manufacturing of modern crop protection chemicals, including herbicides and pesticides, contributing to increased agricultural productivity. precedenceresearch.com

Given the discrepancy, it is highly probable that the intended subject of the article was 2,4-Dichloro-5-fluorobenzoic acid . This compound's established roles in both the pharmaceutical and agrochemical industries match the detailed structure of the requested article. No such applications are documented for this compound.

Applications of 2,5 Dichloro 4 Fluorobenzoic Acid As a Synthetic Intermediate

Contributions to Material Science Research

The unique substitution pattern of 2,5-dichloro-4-fluorobenzoic acid, featuring two chlorine atoms and a fluorine atom on the benzene (B151609) ring, presents an intriguing molecular scaffold for the development of advanced materials. However, a comprehensive review of publicly available scientific literature and patent databases indicates a notable lack of specific research focused on the application of this particular isomer in material science. While fluorinated benzoic acid derivatives are generally of significant interest in this field, the specific contributions of the 2,5-dichloro-4-fluoro isomer remain largely unexplored.

Development of Novel Polymers and Liquid Crystals

There is currently no available scientific literature or patent data that specifically describes the use of this compound in the synthesis of novel polymers or liquid crystals. The development of high-performance polymers and liquid crystals often utilizes fluorinated monomers to impart desirable properties such as thermal stability, chemical resistance, and specific electronic characteristics. The introduction of fluorine atoms can significantly influence the mesomorphic properties of liquid crystals. However, research in this area appears to have focused on other isomers of dichlorofluorobenzoic acid or different fluorinated benzoic acids.

Exploration in Organic Electronic Materials

Similarly, the exploration of this compound in the field of organic electronic materials is not documented in available research. Organic semiconductors, used in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), often incorporate halogenated and particularly fluorinated aromatic units to tune their electronic properties, such as energy levels and charge transport characteristics. Despite the potential of its structure, there are no published studies detailing the synthesis or characterization of organic electronic materials derived from this compound.

Utility in Fine Chemical Synthesis and Specialty Chemicals Production

As a halogenated aromatic carboxylic acid, this compound is positioned as a potential intermediate in fine chemical synthesis. The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, and acid chlorides, providing a versatile handle for further molecular elaboration. The chlorine and fluorine substituents can also be subjected to various cross-coupling reactions or nucleophilic aromatic substitution, allowing for the construction of more complex molecules.

Advanced Analytical and Methodological Considerations in Research on 2,5 Dichloro 4 Fluorobenzoic Acid

Chromatographic Techniques for Reaction Monitoring and Purification

Chromatographic methods are indispensable tools for tracking the progress of chemical reactions and for the purification of the final product. Techniques such as Thin-Layer Chromatography (TLC), Column Chromatography, and High-Performance Liquid Chromatography (HPLC) are routinely employed.

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective technique ideal for the qualitative monitoring of reaction progress. fishersci.camerckmillipore.com It allows for the simultaneous separation of multiple samples, making it highly efficient for screening reaction conditions. fishersci.camerckmillipore.com By spotting the reaction mixture on a TLC plate and developing it with a suitable solvent system, the disappearance of starting materials and the appearance of the product can be visually assessed, often under UV light. umich.edu The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter for identifying components. umich.edu For benzoic acid derivatives, various stationary phases like silica (B1680970) gel, reversed-phase (RP-18), and polyamide-11 plates can be used to optimize separations. researchgate.net The separation of chlorobenzoic acids and their derivatives has been successfully demonstrated using TLC with silica gel G as the stationary phase. rsc.org

Column Chromatography: For the purification of 2,5-dichloro-4-fluorobenzoic acid on a larger scale than what is feasible with TLC, column chromatography is the method of choice. This technique operates on the same principles as TLC but involves packing the stationary phase (e.g., silica gel or alumina) into a column. The crude product mixture is loaded onto the top of the column and eluted with a solvent or a gradient of solvents. The separated components are then collected in fractions. The choice of the stationary and mobile phases is critical for achieving high-resolution separation.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique used for both qualitative and quantitative analysis of this compound and its related impurities. ekb.eg It offers high resolution, sensitivity, and speed. A typical HPLC system consists of a packed column containing the stationary phase, a high-pressure pump to move the mobile phase, an injector, and a detector. libretexts.org For fluorobenzoic acids, reversed-phase HPLC with a C18 column is commonly used. 61.8.75 The mobile phase often consists of a mixture of an aqueous buffer (like a phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol. ekb.eg61.8.75 Gradient elution, where the composition of the mobile phase is changed over time, can be employed to achieve better separation of complex mixtures. libretexts.org Detection is often carried out using a UV detector, as aromatic compounds like this compound absorb UV light. ekb.eg

A summary of typical chromatographic conditions for related compounds is presented in the table below.

| Technique | Stationary Phase | Mobile Phase Example | Detection | Application |

| TLC | Silica Gel G | Hexane-Propanol-2 (9.5:0.5) | UV Light | Reaction Monitoring |

| Column Chromatography | Silica Gel | Gradient of Hexane/Ethyl Acetate | Fraction Collection/UV | Purification |

| HPLC | Synergi Hydro-RP 80A (C18) | 40 mM phosphate buffer (pH 4.1) and Acetonitrile (69:31, v/v) | UV/Fluorescence | Purity Analysis |

Spectroscopic Techniques for Real-Time Reaction Progress Monitoring

Spectroscopic techniques provide non-invasive and real-time insights into chemical reactions as they occur. longdom.org This capability is invaluable for understanding reaction kinetics, identifying transient intermediates, and optimizing reaction conditions.

Infrared (IR) Spectroscopy: IR spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is a powerful tool for monitoring the functional group transformations during a synthesis. mdpi.com For instance, in the synthesis of this compound, the disappearance of the starting material's characteristic peaks and the appearance of the carboxylic acid's carbonyl (C=O) and hydroxyl (O-H) stretching vibrations can be tracked in real-time using an in-situ IR probe. polito.it

Raman Spectroscopy: Raman spectroscopy is another vibrational spectroscopic technique that offers complementary information to IR. longdom.org It is particularly useful for monitoring reactions in aqueous media, as water is a weak Raman scatterer. mdpi.com This non-destructive method can provide a chemical fingerprint of the reaction mixture over time. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: While not always implemented for real-time monitoring in an industrial setting due to instrumentation costs, benchtop NMR spectrometers are emerging as a viable option for online reaction analysis. NMR provides detailed structural information about the molecules present in the reaction mixture, allowing for the unambiguous identification and quantification of reactants, intermediates, and products.

Mass Spectrometry (MS): Techniques like ambient ionization mass spectrometry can be adapted for the real-time analysis of reaction mixtures, providing information on the molecular weight of the species present. longdom.org

The integration of these spectroscopic methods with multivariate data analysis allows for the development of predictive models for reaction progress and product quality. polito.it

| Spectroscopic Technique | Principle | Information Obtained | Advantages for Real-Time Monitoring |

| Infrared (IR) Spectroscopy | Absorption of infrared radiation causing molecular vibrations. | Functional group changes. | Non-destructive, applicable to solid and liquid samples. polito.it |

| Raman Spectroscopy | Inelastic scattering of monochromatic light. | Molecular vibrations, chemical fingerprint. | Non-destructive, weak interference from water. mdpi.com |

| NMR Spectroscopy | Interaction of nuclear spins with an external magnetic field. | Detailed molecular structure and quantification. | Unambiguous identification of compounds. |

| Mass Spectrometry (MS) | Ionization of molecules and separation based on mass-to-charge ratio. | Molecular weight of components. | High sensitivity and specificity. longdom.org |

Implementation of Green Chemistry Principles in Synthetic Method Development

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ijfmr.com In the synthesis of this compound, these principles can be applied to create more sustainable and environmentally friendly methods.

Key green chemistry principles applicable to this synthesis include:

Prevention: It is better to prevent waste than to treat or clean up waste after it has been created. This involves optimizing reactions to maximize yield and minimize byproducts. researchgate.net

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. ijfmr.com Reactions with high atom economy, such as addition reactions, are preferred over those that generate significant waste, like certain substitution reactions.

Use of Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or replaced with safer alternatives. Research into solvent-free reactions or the use of greener solvents like water or supercritical fluids is a key area of green chemistry. researchgate.net

Design for Energy Efficiency: Energy requirements of chemical processes should be recognized for their environmental and economic impacts and should be minimized. ijfmr.com Conducting reactions at ambient temperature and pressure, or using alternative energy sources like microwaves or ultrasound, can contribute to this goal. ijfmr.comrsc.org

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are only needed in small amounts and can often be recycled. researchgate.net The development of efficient and recyclable catalysts for the synthesis of this compound is an important research direction.

For example, traditional methods for the synthesis of fluorinated aromatic compounds can involve harsh reagents and produce significant waste. guidechem.com Greener approaches might explore catalytic halogen exchange reactions or direct C-H activation/fluorination pathways, which can offer higher atom economy and reduced environmental impact.

Process Optimization and Scale-Up Research for Industrial Applications

The transition of a synthetic route from a laboratory-scale procedure to an industrial-scale process requires careful research and optimization. This is crucial for ensuring the economic viability, safety, and consistency of the production of this compound, which is an important intermediate in the agrochemical and pharmaceutical industries. precedenceresearch.com

Process Optimization: This involves systematically studying the effect of various reaction parameters to find the optimal conditions that maximize yield and purity while minimizing costs and reaction time. Key parameters to optimize include:

Temperature and Pressure: Finding the ideal temperature and pressure to achieve a good reaction rate without promoting side reactions or decomposition.

Concentration of Reactants: Determining the optimal ratio of starting materials to ensure complete conversion and minimize waste.

Catalyst Loading and Type: Selecting the most effective and efficient catalyst and its optimal concentration.

Reaction Time: Identifying the shortest time required to achieve the desired conversion.

Solvent Selection: Choosing a solvent that not only facilitates the reaction but is also easy to handle, recover, and recycle.

Scale-Up Research: Scaling up a chemical process involves more than simply using larger reaction vessels. Potential challenges that need to be addressed include:

Heat Transfer: Exothermic or endothermic reactions that are easily managed in the lab can pose significant heat transfer challenges in large reactors.

Mass Transfer and Mixing: Ensuring efficient mixing of reactants becomes more difficult in large volumes, which can affect reaction rates and selectivity.

Safety Considerations: The potential hazards associated with the reaction, such as the handling of flammable or toxic materials, are magnified at an industrial scale. A thorough risk assessment is essential.

Downstream Processing: The isolation and purification of the product, including extraction, crystallization, and drying, must be adapted for large-scale operations.

Patents often provide insights into industrial-scale production methods. For instance, a patented process for preparing 2,4-dichloro-5-fluorobenzoic acid describes the reaction of 2,4-dichlorofluorobenzene with acetyl chloride in the presence of an acylation catalyst, followed by oxidation. google.comgoogle.com The details within such patents, including reaction conditions and work-up procedures, are indicative of the considerations for industrial production. google.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,5-Dichloro-4-fluorobenzoic acid, and how can reaction conditions be systematically optimized?

- Methodology : Begin with halogenation of benzoic acid precursors, using regioselective chlorination/fluorination agents (e.g., Cl₂ or SO₂Cl₂ for chlorination and Selectfluor® for fluorination). Optimize temperature (typically 80–120°C) and solvent polarity (e.g., DMF or acetonitrile) to enhance selectivity. Monitor progress via TLC or HPLC, and purify via recrystallization in ethanol/water mixtures. Validate purity using melting point analysis and NMR (¹H/¹³C) .

- Key Parameters : Catalyst choice (e.g., Lewis acids like FeCl₃ for chlorination), stoichiometric ratios, and reaction time to minimize byproducts like 3,5-dichloro isomers .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodology :

- Structural Analysis : Use single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement and WinGX for data processing . Confirm hydrogen bonding motifs (e.g., carboxylic acid dimerization) via O–H stretching in IR (1700–2500 cm⁻¹).

- Electronic Properties : Employ density functional theory (DFT) with hybrid functionals (e.g., B3LYP) to calculate molecular orbitals and electrostatic potential surfaces. Validate against experimental UV-Vis spectra (λ_max ~270 nm in methanol) .

Q. What are the standard protocols for assessing the bioactivity of this compound in enzymatic assays?

- Methodology : Screen against target enzymes (e.g., cyclooxygenase or dehydrogenases) using kinetic assays. Prepare 1–10 mM stock solutions in DMSO and dilute in phosphate buffer (pH 7.4). Measure inhibition via spectrophotometric monitoring of co-factor depletion (e.g., NADH at 340 nm). Include positive controls (e.g., aspirin for COX inhibition) and triplicate runs to ensure reproducibility .

Advanced Research Questions

Q. How can computational methods resolve contradictions between experimental and theoretical spectroscopic data for this compound?

- Methodology : Perform DFT calculations with exact-exchange functionals (e.g., CAM-B3LYP) to model NMR chemical shifts and compare with experimental data. Use solvent correction models (e.g., PCM for DMSO) to address discrepancies in ¹³C shifts >2 ppm. Cross-validate with ab initio methods (MP2) for challenging cases .

Q. What strategies address challenges in regioselective fluorination during the synthesis of halogenated benzoic acids?

- Methodology : Employ directing groups (e.g., nitro or methyl) to stabilize transition states at the 4-position. Use microfluidic reactors to control exothermic fluorination steps and minimize side reactions. Analyze regioselectivity via LC-MS/MS fragmentation patterns and computational NBO (Natural Bond Orbital) analysis .

Q. How should researchers resolve contradictions between crystallographic data and spectroscopic results (e.g., unexpected hydrogen bonding motifs)?

- Methodology : Re-examine XRD data for twinning or disorder using SHELXE . Validate hydrogen bonding via variable-temperature NMR to detect dynamic interactions. Supplement with Raman spectroscopy to confirm carboxylate protonation states .

Q. What structure-activity relationship (SAR) insights guide the modification of this compound for enhanced bioactivity?

- Methodology : Synthesize derivatives (e.g., esterified or amide-linked analogs) and correlate logP values (HPLC-derived) with cellular permeability. Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins. Prioritize analogs with electron-withdrawing groups (e.g., –NO₂) at the 2-position for improved enzyme inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.